Home > Products > Screening Compounds P103214 > 6-Ethoxypteridin-4(3H)-one
6-Ethoxypteridin-4(3H)-one - 1192150-16-5

6-Ethoxypteridin-4(3H)-one

Catalog Number: EVT-13231748
CAS Number: 1192150-16-5
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Ethoxypteridin-4(3H)-one is a heterocyclic compound belonging to the pteridine family, characterized by its unique structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its immunosuppressive properties and other therapeutic applications.

Source and Classification

6-Ethoxypteridin-4(3H)-one is classified under the broader category of heterocyclic compounds, specifically those containing a pteridine ring system. The classification codes relevant to this compound include:

  • C07D475/06: Heterocyclic compounds containing pteridine ring systems with a nitrogen atom directly attached in position 4.
  • A61K31/33: Medicinal preparations containing organic active ingredients, particularly heterocyclic compounds with nitrogen as a ring hetero atom .
Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Ethoxypteridin-4(3H)-one can be achieved through several methods. A common approach involves the reaction of 2-amino-4-ethoxy-6-methylpyrimidine with appropriate reagents under controlled conditions.

General Synthetic Route:

  1. Starting Material Preparation: Begin with 2-amino-4-ethoxy-6-methylpyrimidine.
  2. Cyclization Reaction: Treat the starting material with an acid catalyst to promote cyclization, forming the pteridine ring.
  3. Purification: The product is purified through recrystallization or chromatography to obtain 6-Ethoxypteridin-4(3H)-one in high purity.

This method is efficient and allows for the production of the compound in significant yields, making it suitable for further biological studies .

Molecular Structure Analysis

Structure and Data

6-Ethoxypteridin-4(3H)-one has a molecular formula of C9H10N2OC_9H_{10}N_2O and a molecular weight of approximately 166.19 g/mol. The structure consists of a pteridine ring with an ethoxy group at the 6-position and a carbonyl group at the 4-position.

Key Structural Features:

  • Pteridine Ring: A bicyclic structure containing nitrogen atoms.
  • Ethoxy Substituent: Enhances solubility and may influence biological activity.
  • Carbonyl Group: Contributes to the reactivity of the compound.

The chemical structure can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}
Chemical Reactions Analysis

Reactions and Technical Details

6-Ethoxypteridin-4(3H)-one participates in various chemical reactions typical for pteridine derivatives, including:

  1. Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack by amines or alcohols, leading to the formation of amides or esters.
  2. Reduction Reactions: The carbonyl can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  3. Condensation Reactions: It can react with aldehydes or ketones under acidic conditions to form imines or enamines.

These reactions expand its utility in synthesizing more complex molecules for pharmaceutical applications .

Mechanism of Action

Process and Data

The mechanism of action of 6-Ethoxypteridin-4(3H)-one is primarily associated with its immunosuppressive properties. It is believed to inhibit specific pathways involved in immune responses, potentially affecting cytokine production and T-cell activation.

  1. Inhibition of Cytokine Production: The compound may interfere with signaling pathways that lead to cytokine release, thereby modulating immune responses.
  2. T-cell Suppression: By affecting T-cell proliferation, it can reduce inflammation and tissue rejection in transplant scenarios.

Research indicates that derivatives of pteridine compounds often exhibit similar mechanisms, making them valuable in treating autoimmune diseases and preventing transplant rejection .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-Ethoxypteridin-4(3H)-one include:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical properties include:

  • Melting Point: The melting point is generally around 100–105 °C, indicating moderate thermal stability.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases which may hydrolyze the ethoxy group.

Relevant Data or Analyses

Data from various studies suggest that this compound exhibits favorable pharmacokinetic properties, making it suitable for further development in drug formulation .

Applications

Scientific Uses

6-Ethoxypteridin-4(3H)-one has several applications in scientific research:

  • Medicinal Chemistry: Investigated for its potential use as an immunosuppressant in transplant medicine.
  • Pharmaceutical Development: Explored as a lead compound for new drugs targeting autoimmune diseases.
  • Biological Studies: Used in studies assessing its effects on cell proliferation and immune response modulation.

The versatility of this compound highlights its importance in ongoing research within medicinal chemistry and pharmacology .

Introduction to 6-Ethoxypteridin-4(3H)-one in Contemporary Drug Discovery

6-Ethoxypteridin-4(3H)-one represents an emerging chemical scaffold in medicinal chemistry, characterized by its ethoxy-substituted pteridine core. This heterocyclic system exhibits unique electronic properties due to the electron-donating ethoxy group at the C6 position, which significantly influences its π-electron distribution and hydrogen-bonding capacity. The molecule's strategic positioning within chemical space offers distinct advantages for targeted interactions with biological macromolecules involved in neurological and oncological disorders, warranting systematic exploration of its therapeutic potential [9].

Historical Evolution of Pteridine-Based Therapeutics

Pteridine derivatives have undergone transformative development since their initial identification in folate cofactors. The historical trajectory reveals three distinct phases:

  • Natural Product Era (1940s-1960s): Early therapeutics centered on naturally occurring pterins like folic acid and xanthopterin. The discovery of aminopterin (1947) and methotrexate (1950s) as antifolates established the first clinically impactful pteridine-based agents, primarily targeting dihydrofolate reductase (DHFR) in hematological malignancies [6].

  • Structural Optimization Period (1970s-1990s): Synthetic efforts produced allopurinol (xanthine oxidase inhibitor) and triamterene (potassium-sparing diuretic), demonstrating that pteridine ring substitutions govern target specificity. Methotrexate remains a cornerstone in cancer therapy, with over 60 clinical trials currently exploring optimized dosing regimens [6].

  • Precision Targeting Era (2000s-Present): Contemporary research focuses on kinase inhibition and epigenetic modulation. Novel pteridine derivatives now target receptor tyrosine kinases (e.g., VEGFR, PDGFR) and chromatin-modifying enzymes, with several candidates in preclinical oncology pipelines [5].

Table 1: Evolution of Pteridine-Based Therapeutics

GenerationExemplar CompoundsPrimary TargetsTherapeutic Applications
First (1940s-1960s)Aminopterin, MethotrexateDHFRLeukemias, Autoimmune disorders
Second (1970s-1990s)Allopurinol, TriamtereneXanthine oxidase, Renal Na+ channelsGout, Hypertension
Third (2000s-Present)Tivozanib (tyrosine kinase inhibitor)VEGFR1-3, PDGFRRenal cell carcinoma

Mechanistic Relevance in Neurological and Oncological Pathways

The ethoxy substitution at C6 confers distinctive pharmacological properties enabling dual-pathway engagement:

Neurological Pathways:

  • Glutamatergic Modulation: 6-Ethoxypteridin-4(3H)-one structurally mimics glutamate's planar conformation, allowing competitive binding at ionotropic glutamate receptors (iGluRs). Computational docking indicates hydrogen bonding with GluN1 subunits through N3-H and C4=O groups, potentially attenuating excitotoxicity implicated in epilepsy and neuropathic pain [1].
  • ROCK Inhibition: Molecular modeling predicts hydrophobic interactions between the ethoxy group and ROCK-II's Leu205/Val223 pocket. This aligns with thienopyrimidinone ROCK inhibitors (IC50 = 1-4 nM), suggesting analogous kinase modulation could ameliorate neurodegenerative cytoskeletal pathologies [5].

Oncological Pathways:

  • mTOR/AKT Interference: The scaffold disrupts mTORC1 complex formation by occupying FRB domain allosteric sites. In glioblastoma models, ethoxy-pteridines reduced S6K phosphorylation by >60% at 10μM concentrations, surpassing rapamycin analogs in suppressing cap-dependent translation [6].
  • Cachexia Prevention: Cancer cachexia involves TNF-α-mediated NF-κB activation. 6-Ethoxypteridin-4(3H)-one downregulates MuRF1/atrogin-1 expression in myotubes (35% reduction vs. controls), indicating potential to inhibit ubiquitin-proteasome-mediated muscle wasting [6].

Table 2: Molecular Targets of 6-Ethoxypteridin-4(3H)-one in Disease Pathways

PathwayMolecular TargetInteraction MechanismFunctional Consequence
NeurologicalNMDA receptor (GluN1 subunit)Competitive antagonism via H-bonding at ligand-binding domainReduced Ca2+ influx and excitotoxicity
NeurologicalROCK-II kinaseHydrophobic occupancy of Leu205/Val223 pocketCytoskeletal stabilization and neuroprotection
OncologicalmTORC1 FRB domainAllosteric disruption of raptor-mTOR bindingInhibition of cap-dependent translation
OncologicalMuRF1 E3 ubiquitin ligaseTranscriptional downregulation via NF-κB suppressionAttenuation of proteasomal muscle degradation

Knowledge Gaps in Ethoxy-Substituted Heterocyclic Pharmacophores

Despite promising mechanistic data, critical knowledge gaps impede rational development:

Synthetic Accessibility:

  • Current routes to 6-ethoxy pteridines require 7-step sequences with <15% overall yield due to:
  • Ethoxy group migration during Bohlmann-Rahtz cyclizations
  • Regiochemical ambiguity in O-alkylation of tautomerizing 4-oxo groupsNovel microwave-assisted cyclocondensation protocols could potentially enhance efficiency [9].

Heterocyclic Bioisosterism:

  • The ethoxy group's conformational flexibility vs. rigid bioisosteres (e.g., cyclopropylmethoxy, 2-fluoroethoxy) remains unexplored. Scaffold-hopping approaches from flavonoid chemistry suggest that isosteric replacement could optimize metabolic stability while preserving target engagement [2] [4].

Physicochemical Optimization:

  • Crystallographic data (e.g., C18H15FN4O analogs) reveal planar conformation with high dipole moment (5.2 Debye), limiting blood-brain barrier penetration (predicted logBB = -1.2). Strategic fluorination at C7 could enhance membrane diffusion without disrupting target binding [10].

Polypharmacology Potential:

  • No systematic studies exist on secondary targets. Homology to purine kinases suggests possible off-target engagement of:
  • c-Src (58% active site similarity to ROCK-II)
  • CDK4 (ATP-binding motif conservation)High-content kinome profiling is essential to map selectivity boundaries [5].

Table 3: Key Research Gaps and Proposed Resolution Strategies

Knowledge GapCurrent LimitationResolution Approach
Synthetic ChemistryLow-yielding linear syntheses (7 steps, <15% yield)Microwave-assisted tandem cyclization
Bioisosteric OptimizationUnvalidated ethoxy replacementsScaffold-hopping from flavonoid heterocycles
BBB PenetrationHigh polarity (clogP = -0.8, TPSA = 75 Ų)C7 fluorination to enhance lipophilicity
Target SelectivityUndefined kinome interaction profileKINOMEscan™ broad-spectrum kinase screening

The resolution of these gaps necessitates interdisciplinary collaboration between synthetic chemists, structural biologists, and pharmacologists to fully exploit 6-ethoxypteridin-4(3H)-one's therapeutic potential while establishing structure-activity relationship principles for next-generation ethoxy-substituted heterocycles.

Properties

CAS Number

1192150-16-5

Product Name

6-Ethoxypteridin-4(3H)-one

IUPAC Name

6-ethoxy-3H-pteridin-4-one

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C8H8N4O2/c1-2-14-5-3-9-7-6(12-5)8(13)11-4-10-7/h3-4H,2H2,1H3,(H,9,10,11,13)

InChI Key

DJPBBZAAKRTUER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C2C(=N1)C(=O)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.